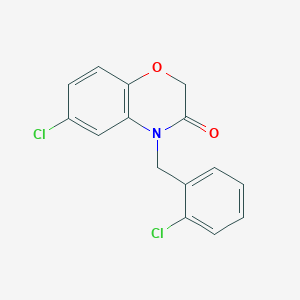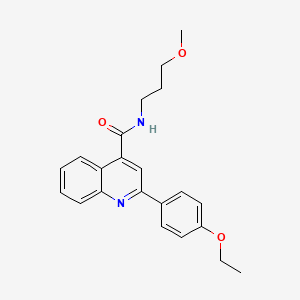![molecular formula C22H23N3O2 B4650148 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4650148.png)
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline
説明
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline, also known as MPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimalarial, and antibacterial effects.
作用機序
The mechanism of action of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has also been shown to inhibit the growth of malaria parasites by interfering with their metabolic pathways. The exact mechanism by which 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline exerts its antibacterial effects is not known, but it may involve the inhibition of bacterial DNA synthesis.
Biochemical and Physiological Effects:
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of malaria parasites, and have antibacterial effects. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline in lab experiments is its high purity and yield. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline is also a well-studied compound, which makes it a suitable candidate for scientific research. However, one of the limitations of using 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline in lab experiments is its potential toxicity. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has been shown to have cytotoxic effects on cancer cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for further research on 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline. One area of research is the development of new derivatives of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline with enhanced biological activity. Another area of research is the investigation of the potential use of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline as a diagnostic tool for cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline and its potential applications in the treatment of neurological disorders.
Conclusion:
In conclusion, 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline is a well-studied compound with potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity, making it a suitable candidate for scientific research. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has been shown to have antitumor, antimalarial, and antibacterial effects, as well as neuroprotective effects. While there are advantages and limitations to using 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline in lab experiments, there are several future directions for further research on this compound.
科学的研究の応用
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antimalarial, and antibacterial effects. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has also been investigated for its potential use as a diagnostic tool for cancer. In addition, 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
特性
IUPAC Name |
(3-methoxyphenyl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-14-21(23-20-9-4-3-8-19(16)20)24-10-12-25(13-11-24)22(26)17-6-5-7-18(15-17)27-2/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLMNQXOIYKEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B4650065.png)

![1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4650073.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4650075.png)
![2-chloro-5-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B4650084.png)
![6-({[6-ethyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4650096.png)
![1-(3-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4650102.png)
![4,4'-[(2,5-dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine](/img/structure/B4650104.png)
![N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4650111.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4650122.png)
![2-({2-[(3-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4650129.png)

![5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4650152.png)
![N-(tert-butyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4650155.png)